what is Ms-PEG12-Boc chemical structure
what is Ms-PEG12-Boc chemical structure
An In-depth Technical Guide to Ms-PEG12-Boc and its Role in Bioconjugation
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of the heterobifunctional linker commonly referred to as Ms-PEG12-Boc. It is important to note that the prefix "Ms" is likely a typographical error in common parlance, and the correct nomenclature for this molecule is typically Boc-NH-PEG12-COOH or t-Boc-N-amido-PEG12-acid . This linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the molecule's characteristics, experimental protocols for its use, and a summary of relevant quantitative data.
Chemical Structure and Properties
Boc-NH-PEG12-COOH is a polyethylene glycol (PEG) derivative that features two distinct functional groups at either end of a 12-unit PEG chain. These are a tert-butyloxycarbonyl (Boc) protected amine group and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.
The key features of this linker include:
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Boc-Protected Amine: The Boc group provides a stable protecting group for the primary amine, which can be readily removed under mild acidic conditions to yield a free amine. This allows for the specific and directed conjugation to a desired molecule.
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PEG12 Spacer: The polyethylene glycol spacer, consisting of 12 ethylene glycol units, is hydrophilic and flexible. This property is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, as well as reducing the potential for aggregation and immunogenicity.
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Carboxylic Acid: The terminal carboxyl group can be activated to react with primary amines on a target molecule, forming a stable amide bond.
The general chemical structure is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of Boc-NH-PEG12-COOH is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C32H63NO16 | [1] |
| Molecular Weight | 717.84 g/mol | [1] |
| CAS Number | 1415981-79-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically ≥95% | [1] |
Synthesis of Boc-NH-PEG12-COOH
A plausible synthetic workflow is outlined below. This process would involve the sequential addition of ethylene glycol units, followed by the introduction of the protected amine and carboxylic acid functionalities.
Caption: A generalized workflow for the synthesis of Boc-NH-PEG12-COOH.
Experimental Protocols
The utility of Boc-NH-PEG12-COOH lies in its ability to link two different molecules through a series of well-defined chemical reactions. The following protocols outline the key steps in a typical bioconjugation workflow using this linker.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the conjugation of the carboxylic acid terminus of the linker to a molecule containing a primary amine, such as an antibody or other protein.
Materials:
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Boc-NH-PEG12-COOH
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Amine-containing molecule (e.g., antibody)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Activation Buffer (e.g., 0.1 M MES, pH 6.0)
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Coupling Buffer (e.g., PBS, pH 7.4)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
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Desalting column
Procedure:
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Activation of Boc-NH-PEG12-COOH:
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Dissolve Boc-NH-PEG12-COOH in the Activation Buffer.
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Add a molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.
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Incubate for 15-30 minutes at room temperature to form the NHS-ester.
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Conjugation to the Amine-Containing Molecule:
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Add the activated Boc-NH-PEG12-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized for the desired degree of labeling.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Remove excess linker and byproducts using a desalting column or dialysis.
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Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine for a subsequent conjugation step.
Materials:
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Boc-protected conjugate from Protocol 1
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
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Dissolve the Boc-protected conjugate in DCM.
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Add a solution of TFA in DCM (e.g., 20-50% v/v).
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Stir the reaction at room temperature for 1-2 hours.
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Remove the solvent and excess TFA under reduced pressure. The resulting amine can be used in the next conjugation step.
A visual representation of a typical two-step bioconjugation workflow is provided below.
Caption: A typical two-step bioconjugation workflow using Boc-NH-PEG12-COOH.
Applications in Drug Development
The unique properties of Boc-NH-PEG12-COOH make it a valuable linker for various applications in drug development, most notably in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody provides targeting specificity for cancer cells, and upon internalization, the linker is cleaved to release the drug, leading to cell death. The PEG12 spacer in Boc-NH-PEG12-COOH can enhance the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG12 linker can significantly impact the efficacy of the PROTAC.
The general mechanism of action for a PROTAC is illustrated in the diagram below.
Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Quantitative Data
The performance of bioconjugates containing PEG linkers is often evaluated by various quantitative measures. In the context of PROTACs, the efficacy is typically assessed by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation).
The table below presents hypothetical, yet representative, data illustrating how the length of a PEG linker can influence the degradation efficiency of a PROTAC.
| PROTAC with PEGn Linker | DC50 (nM) | Dmax (%) |
| PEG4 | 150 | 75 |
| PEG8 | 50 | 90 |
| PEG12 | 25 | 95 |
| PEG24 | 75 | 85 |
This data is illustrative and the optimal linker length is target-dependent.
Conclusion
Boc-NH-PEG12-COOH is a versatile and valuable heterobifunctional linker for researchers and drug developers. Its well-defined structure, with a protected amine, a flexible hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the controlled and efficient synthesis of complex bioconjugates. The applications of this linker, particularly in the development of ADCs and PROTACs, highlight its importance in advancing targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of Boc-NH-PEG12-COOH in various research and development endeavors.
